molecular formula C22H32O4 B13817713 (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate CAS No. 216062-81-6

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate

Cat. No.: B13817713
CAS No.: 216062-81-6
M. Wt: 360.5 g/mol
InChI Key: VBXHTTHHRPGGOW-YHSLUMHMSA-N
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Description

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is a steroidal compound derived from androstane. It is characterized by the presence of a hydroxyl group at the 3-beta position, a keto group at the 17 position, and a propanoate ester at the 7 position. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.

    Oxidation: The keto group at the 17 position is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.

    Esterification: The propanoate ester is formed by reacting the intermediate with propanoic anhydride or propanoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Hydroxylation: Utilizing large reactors for the hydroxylation step.

    Controlled Oxidation: Employing continuous flow reactors for the oxidation step to maintain consistent reaction conditions.

    Efficient Esterification: Using automated systems for the esterification step to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a keto group.

    Reduction: The keto group at the 17 position can be reduced to form a hydroxyl group.

    Substitution: The propanoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with steroid hormone receptors, influencing gene expression and cellular functions.

    Pathways Involved: It can modulate pathways related to hormone signaling, metabolism, and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but lacking the propanoate ester.

    Androstenedione: A precursor to testosterone and estrone, differing in the position and type of functional groups.

Uniqueness

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is unique due to the presence of the propanoate ester at the 7 position, which may confer distinct biological activities and chemical properties compared to other similar steroidal compounds.

Properties

CAS No.

216062-81-6

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate

InChI

InChI=1S/C22H32O4/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h12,14-17,20,23H,4-11H2,1-3H3/t14-,15-,16-,17-,20-,21-,22-/m0/s1

InChI Key

VBXHTTHHRPGGOW-YHSLUMHMSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O

Canonical SMILES

CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O

Origin of Product

United States

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